![molecular formula C24H34N4O5S B2490674 N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941893-66-9](/img/structure/B2490674.png)
N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves a multi-step process that includes condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) outlines a green synthetic method for a closely related compound, demonstrating the use of commercially available starting materials and achieving a total yield of 43% through three steps (Lei, Wang, Xiong, & Lan, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide core, which is crucial for their biological activity. The X-ray crystal structures of similar compounds reveal folded conformations and intramolecular hydrogen bonds that stabilize their structures, providing insights into their interactions with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds of this class can undergo various chemical reactions, including cyclocondensation and reactions with CH acids to yield derivatives with significant biological activities. For example, Dyachenko (2005) reported the synthesis of 4-(cyclohex-3-enyl)-substituted 4H-chromenes and other derivatives via cyclocondensation, highlighting the chemical versatility of the core structure (Dyachenko, 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, play a crucial role in their application and effectiveness in various scientific studies. The insertion of specific functional groups can significantly enhance their aqueous solubility and oral absorption, as seen in the discovery of water-soluble derivatives with potent biological activities (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's structure. Studies have shown that the introduction of certain substituents can lead to compounds with enhanced biological activities, demonstrating the importance of chemical modification in optimizing the properties of these compounds for scientific research (Gangjee et al., 2008).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Pyrimidine Derivatives in Drug Discovery
Pyrimidine, a fundamental structure within this compound, is a crucial scaffold in medicinal chemistry, often associated with antitumor, antiviral, and anti-inflammatory properties. Research on pyrimidine derivatives, such as the study of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlights the importance of these structures in designing compounds with potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).
Morpholine Compounds and Their Biological Significance
Morpholine derivatives are known for their role in pharmaceuticals, exhibiting various biological activities. The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, for example, has been shown to inhibit tumor necrosis factor alpha and nitric oxide, demonstrating the therapeutic potential of such compounds (Lei, Wang, Xiong, & Lan, 2017).
Potential Antimicrobial Applications
Compounds with pyrimidine-triazole derivatives, synthesized from morpholin-3-one molecules, have been investigated for their antimicrobial properties against selected bacterial and fungal strains, indicating a possible application area for similar complex compounds (Majithiya & Bheshdadia, 2022).
Chemical Synthesis and Ring Transformations
The complex structure of this compound suggests its potential use in chemical synthesis, particularly in ring transformations and the creation of novel heterocyclic compounds. Studies on pyridine and pyrimidine ring syntheses from related compounds underline the chemical versatility and potential for creating diverse chemical entities (Ratemi, Namdev, & Gibson, 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-3-25(4-2)20(29)16-27-19-9-14-34-21(19)23(31)28(24(27)32)15-17-5-7-18(8-6-17)22(30)26-10-12-33-13-11-26/h9,14,17-18H,3-8,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKZVUCWQNTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCOCC4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


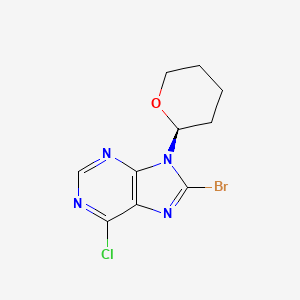
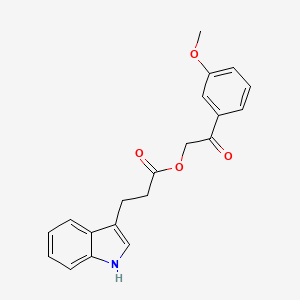
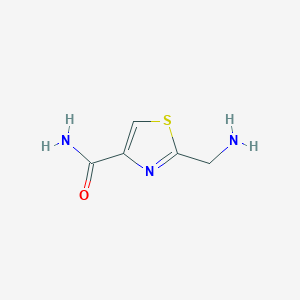
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

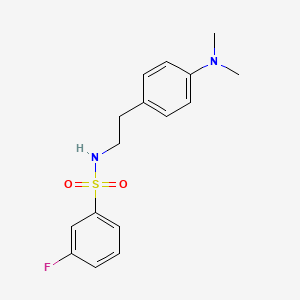


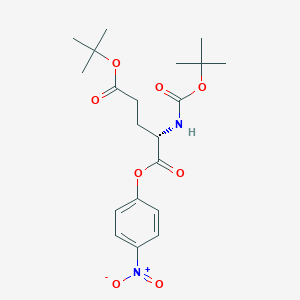
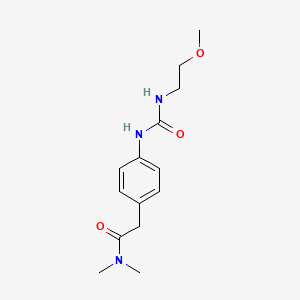

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)
